

In-Depth Technical Guide to the ^1H NMR Spectrum of t-BOC Pseudoephedrine

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Compound of Interest

Compound Name: *Pseudoephedrine tert-butyl carbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of N-tert-butoxycarbonyl-pseudoephedrine (t-BOC pseudoephedrine). Below, you will find detailed information on the chemical structure, experimental protocols for its synthesis and NMR analysis, and a thorough interpretation of the spectral data. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and analytical sciences.

Molecular Structure and ^1H NMR Assignments

N-t-BOC-pseudoephedrine is a derivative of the sympathomimetic amine pseudoephedrine, where the secondary amine is protected with a tert-butoxycarbonyl (Boc) group. This modification is common in organic synthesis to temporarily mask the reactivity of the amine functionality.

The ^1H NMR spectrum of t-BOC pseudoephedrine is characterized by distinct signals corresponding to the protons of the pseudoephedrine backbone and the t-BOC protecting group. Due to restricted rotation around the newly formed carbamate bond, some signals may appear broadened or as multiple conformers at room temperature. Therefore, NMR spectra are often acquired at elevated temperatures to simplify the spectrum by coalescing these rotational isomers into sharper, averaged signals.

Table 1: ^1H NMR Spectral Data for t-BOC Pseudoephedrine

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenyl-H	7.40 - 7.20	m	-
CH-O	4.40	d	8.8
CH-N	4.20	m	-
N-CH ₃	2.79	s	-
C(CH ₃) ₃	1.45	s	-
CH-CH ₃	0.95	d	6.7

Note: Data is based on spectra acquired in CDCl_3 at elevated temperatures to overcome rotational isomerism.

Experimental Protocols

Synthesis of N-tert-butoxycarbonyl-pseudoephedrine

The synthesis of t-BOC pseudoephedrine is achieved through the reaction of pseudoephedrine with di-tert-butyl dicarbonate (Boc₂O), a common reagent for the introduction of the Boc protecting group.

Materials:

- (+)-Pseudoephedrine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of (+)-pseudoephedrine (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (1.2 eq) is added.
- The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc₂O and acidic byproducts.
- The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- If necessary, the crude t-BOC pseudoephedrine can be purified by column chromatography on silica gel.

¹H NMR Spectroscopic Analysis

Instrumentation:

- NMR spectrometer operating at a frequency of 400 MHz or higher.

Sample Preparation:

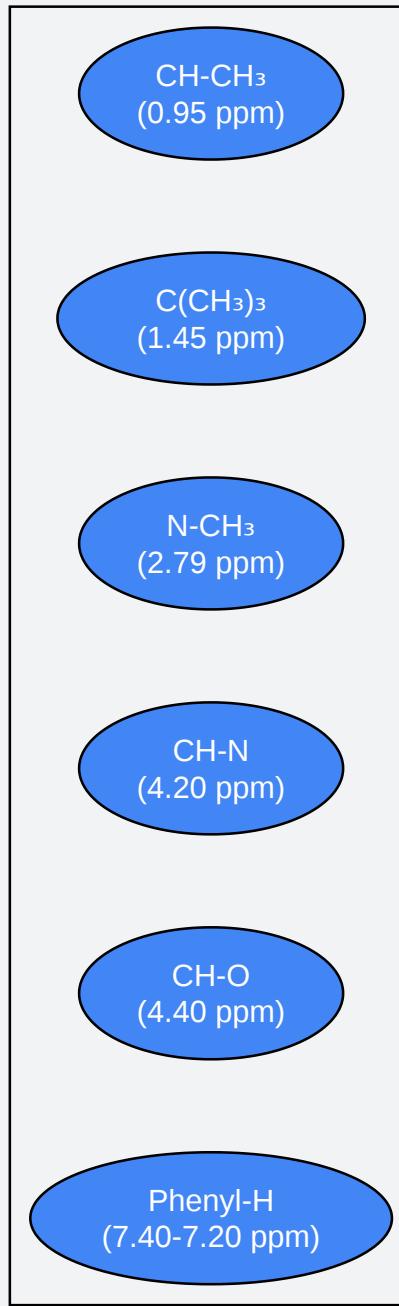
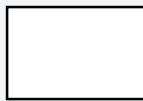
- Approximately 5-10 mg of purified t-BOC pseudoephedrine is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

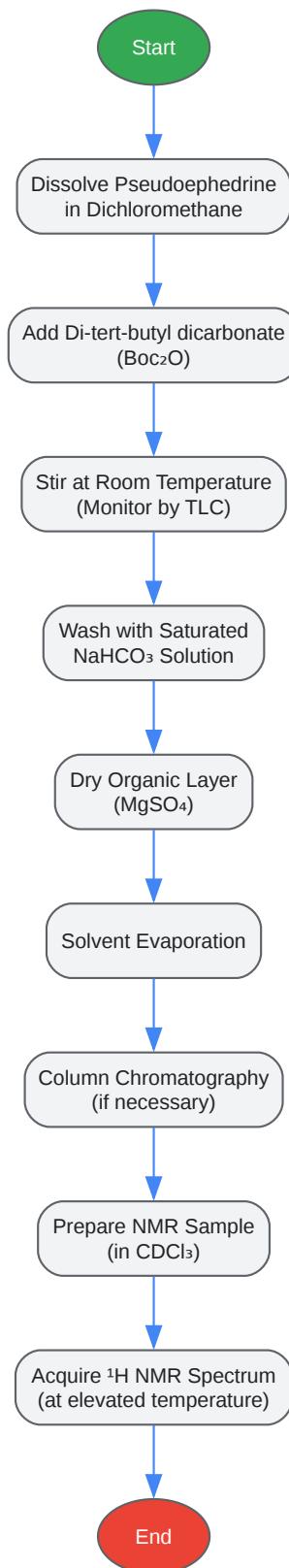
- The ¹H NMR spectrum is acquired at an elevated temperature (e.g., 55 °C) to ensure sharp signals by overcoming the effects of rotational isomers.
- Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the synthesis and analysis of t-BOC pseudoephedrine.

¹H NMR Assignments for t-BOC Pseudoephedrine[Click to download full resolution via product page](#)

Caption: Molecular structure of t-BOC pseudoephedrine with key ¹H NMR assignments.

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Caption: Experimental workflow for the synthesis and ^1H NMR analysis of t-BOC pseudoephedrine.

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